1-(3,3-Dimethylbut-1-en-1-yl)aziridine
Description
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1-(3,3-dimethylbut-1-enyl)aziridine |
InChI |
InChI=1S/C8H15N/c1-8(2,3)4-5-9-6-7-9/h4-5H,6-7H2,1-3H3 |
InChI Key |
RWDZGZQUJXHNCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=CN1CC1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Alcohols or Amino Halides Derived from 3,3-Dimethylbut-1-en-1-yl Precursors
One common approach involves preparing a suitable amino alcohol or amino halide intermediate bearing the 3,3-dimethylbut-1-en-1-yl substituent, followed by intramolecular cyclization to form the aziridine ring.
- Reaction Conditions: Typically carried out under mild basic conditions to facilitate ring closure.
- Catalysts: Sometimes phase-transfer catalysts or bases such as sodium hydroxide or potassium carbonate are employed.
- Yields: Moderate to high yields are reported, depending on the purity of intermediates and reaction parameters.
Nitrene Transfer to 3,3-Dimethylbut-1-en-1-yl Olefin
- Method: Generation of nitrene species (e.g., from azides or iminoiodinanes) in the presence of the 3,3-dimethylbut-1-en-1-yl alkene leads to aziridine formation via nitrene addition.
- Catalysts: Transition metal catalysts such as rhodium or copper complexes are often used to control selectivity and yield.
- Advantages: This method allows direct aziridination of the olefinic bond without prefunctionalization.
- Limitations: Control of stereochemistry and side reactions can be challenging.
Aza-Darzens Reaction Using Chiral Enolates and Imines
- Procedure: Reaction of N-diphenylphosphinylimines with chiral enolates generates alkenyl aziridine carboxylates, which can be deprotected to yield the target aziridine.
- Outcome: High diastereoselectivity is achievable, although yields may be modest.
- Relevance: This asymmetric synthesis route is promising for obtaining enantiomerically enriched this compound derivatives.
Epoxide Ring Opening Followed by Cyclization
- Stepwise Process: Starting from 3,3-dimethylbut-1-en-1-yl epoxides, nucleophilic ring opening with ammonia or amines forms amino alcohol intermediates, which cyclize to aziridines.
- Example: A four-step process involving epoxidation, amination, sulfonylation, and base-induced cyclization has been used for related substituted aziridines.
- Reaction Conditions: Typically requires controlled temperature and careful pH adjustment to optimize yield and purity.
Microwave-Assisted Synthesis
- Technique: Application of microwave irradiation to accelerate reaction rates and improve yields.
- Benefits: Enhanced energy distribution in the reaction mixture reduces side reactions.
- Applications: Useful in cyclization steps or nitrene transfer reactions involving this compound synthesis.
Experimental Data and Reaction Conditions
The following table summarizes representative reaction conditions and yields from literature and patent sources for aziridine synthesis methods applicable to this compound or closely related compounds.
Detailed Example: Four-Step Synthesis of 2,3-Dimethyl Aziridine (Analogous Process)
A patent describes a four-step process for synthesizing isomerically pure 2,3-dimethyl aziridine from 2-butene, which can be adapted for this compound:
- Epoxidation: Conversion of 2-butene to 2,3-epoxybutane.
- Amination: Treatment of epoxide with ammonia to form amino alcohol.
- Sulfonylation: Reaction with chlorosulfonic acid to form an inner salt.
- Cyclization: Treatment with sodium hydroxide at 80°C to yield aziridine.
This process yields approximately 38% overall after 7 days, with isolated cis and trans isomers.
Notes on Purification and Characterization
- Purification: Flash column chromatography on silica gel with triethylamine additive is commonly used to isolate aziridines and prevent ring-opening side reactions.
- Handling: Aziridines are often sensitive to moisture and air; reactions are performed under inert atmosphere (argon) and dry conditions.
- Characterization: NMR spectroscopy, high-resolution mass spectrometry (HRMS), and optical purity assessments are standard for verifying structure and stereochemistry.
Chemical Reactions Analysis
1-(3,3-Dimethylbut-1-en-1-yl)aziridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
1-(3,3-Dimethylbut-1-en-1-yl)aziridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of coatings, adhesives, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbut-1-en-1-yl)aziridine involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is crucial for its biological activities, including its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Antimicrobial Activity
- Thiourea Aziridines : Derivatives with sulfur atoms (e.g., thiourea-linked aziridines) exhibit enhanced antibacterial activity. The (S)-configuration at the aziridine ring is critical, as seen in (S)-isopropylaziridine derivatives (e.g., compounds 3a–3o), which show IC₅₀ values <10 µg/mL against Gram-positive bacteria .
- 1-(3,3-Dimethylbut-1-en-1-yl)aziridine : Lacks sulfur but features a bulky alkenyl group. Its antimicrobial activity is likely reduced compared to thiourea derivatives but may retain moderate potency due to stereoelectronic effects .
Anticancer Activity
- Phosphine Oxide Aziridines : Derivatives like (S)-isopropylaziridine phosphine oxides (compounds 5 and 7) demonstrate potent cytotoxicity (IC₅₀: 2–5 µM against HCT-116 colon cancer cells), outperforming cisplatin. Bulky substituents enhance activity by improving target binding .
- However, the absence of a phosphonate group could limit its efficacy .
DNA Damage Induction
- Nitroimidazole-Aziridines : Unsubstituted aziridine rings (e.g., RSU-1069) induce significant DNA damage oxically (IC₅₀: 0.5 µM) due to high electrophilicity. Methyl substitution reduces damage; RSU-1172 (two methyl groups) shows 60% lower activity .
- This compound : The bulky substituent likely reduces DNA alkylation efficiency, positioning its activity between RSU-1069 and methylated analogs .
Ring-Opening Reactions
- Activated Aziridines: Sulfonyl or carbonyl groups (e.g., 2-(bromomethyl)-1-(arylsulfonyl)aziridines) undergo regioselective ring-opening with nucleophiles at the less-hindered carbon, enabling synthesis of β-lactams and amino acids .
- Non-Activated Aziridines: Derivatives like this compound require activation (e.g., protonation or alkylation) to form aziridinium ions, which react with nucleophiles. The alkenyl group may stabilize intermediates, altering regioselectivity .
Polymer Chemistry
- Polyaziridines : Aziridines with small substituents (e.g., polyethyleneimine) are used as cationic polymers. Bulky substituents, as in this compound, may hinder polymerization but improve thermal stability in coatings .
Structural and Electronic Properties
- Electronic Effects : DFT studies show electron-withdrawing groups (e.g., sulfonates) lower LUMO energy, enhancing electrophilicity. The alkenyl group in this compound likely raises LUMO energy, reducing reactivity compared to sulfonyl derivatives .
Q & A
Basic Questions
Q. What are the most reliable synthetic routes for 1-(3,3-Dimethylbut-1-en-1-yl)aziridine, and how can its purity be validated?
- Synthesis : The Darzens reaction and nucleophilic substitutions are common methods. For example, aziridine derivatives can be synthesized via LiHMDS-mediated reactions with α-chloroalkylphosphonates, yielding stereoselective products . Solvent-free conditions using α-methylpentenol and amines (e.g., 1-phenylethylamine) have also achieved high yields .
- Purity Validation : Use H NMR, C NMR, and HRMS for structural confirmation. For instance, H NMR signals at 2.01 ppm (aziridine CH) and C signals at 16.33 ppm (ethoxy groups) are diagnostic . Automated HPLC methods with UV detection (e.g., at 205 nm) can screen for residual aziridine impurities in pharmaceuticals .
Q. What safety protocols are essential when handling aziridine derivatives?
- Aziridines are alkylating agents with potential carcinogenicity (IARC Group 2B) . Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid direct skin contact and inhalation. Store under inert gas (N) to prevent ring-opening via moisture or CO coupling .
Q. How can the stereochemical configuration of aziridine derivatives be determined experimentally?
- COSY NMR : Correlates coupling between aziridine protons (e.g., CH at 2.01 ppm and CH protons at 1.72 ppm) to confirm ring geometry .
- Diastereomer Analysis : Use chiral auxiliaries (e.g., enantiopure sulfonimides) to resolve stereoisomers via column chromatography, as demonstrated in aziridine 2-phosphonate syntheses .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of aziridine ring-opening reactions?
- Steric Effects : Bulky substituents (e.g., mesitylsulfonyl groups) on the aziridine nitrogen reduce ring-opening yields by hindering nucleophilic attack. For example, 3-methyl-1-tosylaziridine reacts with Grignard reagents to yield cyclopropanes (51% yield) but produces ring-opened byproducts (21%) due to steric strain .
- Electronic Effects : Electron-withdrawing substituents (e.g., p-bromophenyl) on the aziridine ring lower selectivity in CO coupling reactions (12:1 regioselectivity vs. 80:1 for p-methoxyphenyl derivatives) due to reduced charge polarization at the reactive carbon .
Q. What computational models predict the reactivity of aziridines in CO fixation?
- DFT studies reveal that CO nucleophilic attack is favored at the less substituted aziridine carbon due to lower activation energy. Hammett plots correlate substituent effects (σ values) with experimental selectivity ratios, validating charge distribution models . Optimized conditions (TPPH2/TBACl catalyst, 125°C, 1.2 MPa CO) achieve >99% conversion and selectivity .
Q. How do enzymatic pathways for aziridine biosynthesis compare to synthetic methods?
- Natural aziridine synthases (e.g., TqaF hydrolase) catalyze aziridine formation via intramolecular displacement, avoiding harsh reagents. In contrast, synthetic routes rely on high-energy intermediates (e.g., sulfonimides) and chiral auxiliaries . Enzymatic methods are stereospecific but limited to specific substrates, whereas chemical synthesis offers broader functionalization .
Key Research Gaps
- Mechanistic studies on enzymatic aziridine formation (e.g., TqaF hydrolase) are needed to enable biocatalytic applications.
- Computational models should address solvent effects on aziridine reactivity, particularly in polar aprotic media.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
